molecular formula C13H15N3O4 B13407538 (S)-5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid

(S)-5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid

Cat. No.: B13407538
M. Wt: 277.28 g/mol
InChI Key: USYWQLIFELNXTA-JTQLQIEISA-N
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Description

(S)-5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and oxo functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of an amino acid derivative with an isoindolinone derivative under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve specific temperatures, pressures, and pH levels to ensure the desired transformation occurs efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives. Substitution reactions can result in a variety of functionalized products, depending on the substituent introduced.

Scientific Research Applications

(S)-5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of (S)-5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and isoindolinone derivatives, such as:

  • (S)-5-Amino-4-(4-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoic acid
  • (S)-5-Amino-4-(4-methyl-1-oxoisoindolin-2-yl)-5-oxopentanoic acid

Uniqueness

What sets (S)-5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

(4S)-5-amino-4-(7-amino-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid

InChI

InChI=1S/C13H15N3O4/c14-9-3-1-2-7-8(9)6-16(13(7)20)10(12(15)19)4-5-11(17)18/h1-3,10H,4-6,14H2,(H2,15,19)(H,17,18)/t10-/m0/s1

InChI Key

USYWQLIFELNXTA-JTQLQIEISA-N

Isomeric SMILES

C1C2=C(C=CC=C2N)C(=O)N1[C@@H](CCC(=O)O)C(=O)N

Canonical SMILES

C1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)O)C(=O)N

Origin of Product

United States

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